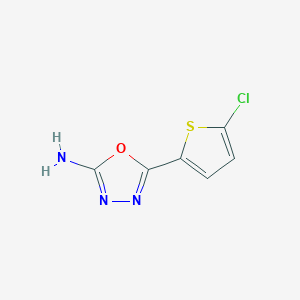

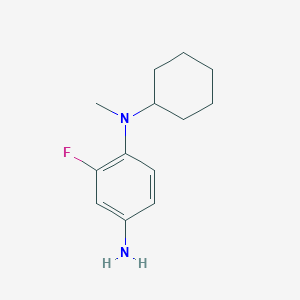

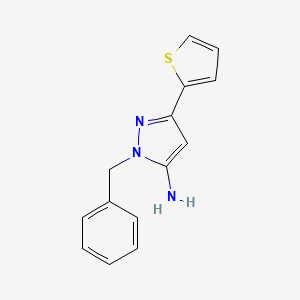

![molecular formula C13H16FN3 B1517451 {3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine CAS No. 1192579-89-7](/img/structure/B1517451.png)

{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and characterization of pyrazole derivatives, including their crystal structure analysis and theoretical physical and chemical properties calculations, have shown significant biological activity against breast cancer and microbes. This underscores the potential of these compounds in medicinal chemistry for designing drugs with antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Antimicrobial Applications

- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects when incorporated into materials like polyurethane varnish and printing ink paste. These findings suggest applications in surface coatings and printing inks with enhanced antimicrobial properties (El‐Wahab et al., 2015).

Sensing and Detection

- A novel diarylethene containing a pyrazol-5-amine moiety exhibited excellent fluorescence sensing abilities for Al3+ and Zn2+ ions, indicating its potential use in developing fluorescent turn-on chemosensors for metal ions detection in environmental and biological samples (Gao et al., 2018).

Material Modification and Enhancement

- Radiation-induced modification of polymers with pyrazole derivatives led to polymers with improved physical properties and significant antibacterial and antifungal activities. These modified polymers have potential applications in medical devices and coatings to prevent microbial growth (Aly & El-Mohdy, 2015).

Antitumor and Apoptosis Inducing Agents

- Some synthesized pyrazole derivatives have shown to act as apoptosis inducers and possess anti-infective properties, suggesting their utility in cancer therapy and infection control (Bansal et al., 2020).

Corrosion Inhibition

- Bipyrazolic compounds have demonstrated efficiency as corrosion inhibitors for pure iron in acidic media, revealing an application in protecting metal surfaces from corrosion, which is vital in industrial settings (Chetouani et al., 2005).

Mecanismo De Acción

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10/h4-7,9,15H,2-3,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKRTYXINKLSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

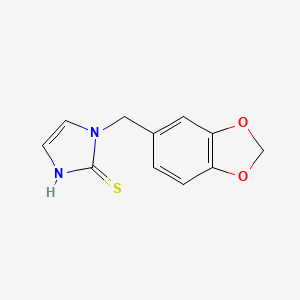

![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)

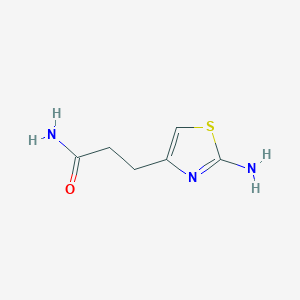

![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)

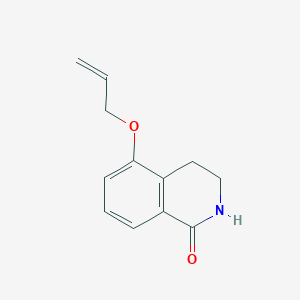

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)

![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)